Octacosanoic acid, ester with butanediol
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Overview
Description
Octacosanoic acid, ester with butanediol: is a chemical compound formed by the esterification of octacosanoic acid with butanediol. Octacosanoic acid is a long-chain fatty acid, while butanediol is a diol with two hydroxyl groups. This compound is typically a white solid and is soluble in organic solvents such as ether and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octacosanoic acid, ester with butanediol involves the esterification reaction between octacosanoic acid and butanediol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octacosanoic acid, ester with butanediol can undergo hydrolysis in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of butanediol, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Hydrolysis: Octacosanoic acid and butanediol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Octacosanoic acid, ester with butanediol is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including its role in lipid metabolism and its effects on cellular processes. It is also investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its long-chain fatty acid component provides desirable properties such as hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of octacosanoic acid, ester with butanediol involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing octacosanoic acid and butanediol. Octacosanoic acid can then be incorporated into lipid bilayers, affecting membrane fluidity and function. Butanediol can act as a precursor for the synthesis of other biologically active molecules .
Comparison with Similar Compounds
Methyl octacosanoate: An ester formed by the reaction of octacosanoic acid with methanol.
Octacosanol: A long-chain aliphatic alcohol derived from octacosanoic acid.
Policosanol: A mixture of long-chain aliphatic alcohols, including octacosanol.
Uniqueness: Octacosanoic acid, ester with butanediol is unique due to its specific ester linkage between a long-chain fatty acid and a diol. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93455-40-4 |
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Molecular Formula |
C32H66O4 |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
butane-1,1-diol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C4H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-2-3-4(5)6/h2-27H2,1H3,(H,29,30);4-6H,2-3H2,1H3 |
InChI Key |
FRZCZGNNXWZSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CCCC(O)O |
Origin of Product |
United States |
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